6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester
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Overview
Description
6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester is a deuterated boronic acid derivative. It is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of deuterium atoms makes it valuable in various research applications, including isotope labeling studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester typically involves the reaction of 6-bromo-2-pyridine with a deuterated methylboronic acid pinacol ester. The reaction is usually carried out under palladium-catalyzed conditions, often using a base such as potassium carbonate in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution.
Common Reagents and Conditions
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reactants used. In Suzuki-Miyaura reactions, the product is typically a biaryl compound. Oxidation reactions can yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.
Scientific Research Applications
6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in isotope labeling studies to trace metabolic pathways and study enzyme mechanisms.
Medicine: Employed in the development of pharmaceuticals, especially in the synthesis of drug candidates.
Industry: Applied in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester in cross-coupling reactions involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The deuterium atoms do not significantly alter the reaction mechanism but provide valuable isotopic labeling.
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid pinacol ester
- Vinylboronic acid pinacol ester
- Methyl-13C,d3 boronic acid pinacol ester
Uniqueness
6-(Methyl-d3)-pyridine-2-boronic acid pinacol ester is unique due to the presence of deuterium atoms, which makes it particularly useful for isotope labeling studies. This feature distinguishes it from other boronic acid pinacol esters, which do not contain deuterium and are used primarily for standard organic synthesis.
Properties
Molecular Formula |
C12H18BNO2 |
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Molecular Weight |
222.11 g/mol |
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trideuteriomethyl)pyridine |
InChI |
InChI=1S/C12H18BNO2/c1-9-7-6-8-10(14-9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3/i1D3 |
InChI Key |
CDNAXFHDHVSHSY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=CC(=N1)B2OC(C(O2)(C)C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C |
Origin of Product |
United States |
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